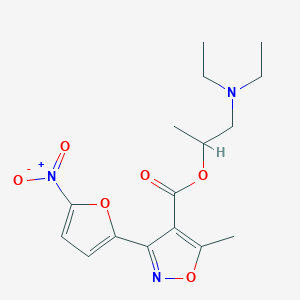
Bis(2,2,2-trichloroethyl) phosphorochloridite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,2-trichloroethyl) phosphorochloridite is a chemical compound with the molecular formula C4H4Cl7O2P. It is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis. The compound is characterized by its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2,2,2-trichloroethyl) phosphorochloridite can be synthesized through the reaction of 2,2,2-trichloroethanol with phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
2 Cl3CCH2OH+PCl3→(Cl3CCH2O)2PCl+2 HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction is usually carried out in the presence of a solvent such as toluene to facilitate the mixing and reaction of the components. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,2-trichloroethyl) phosphorochloridite undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form phosphorochloridate derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as bis(2,2,2-trichloroethyl) phosphorochloridate or bis(2,2,2-trichloroethyl) phosphoramidate can be formed.
Oxidation Products: Phosphorochloridate derivatives are the major products of oxidation reactions.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid are formed during hydrolysis.
Aplicaciones Científicas De Investigación
Bis(2,2,2-trichloroethyl) phosphorochloridite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nucleoside analogs and other phosphorus-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s potential as a precursor for drug development is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2,2,2-trichloroethyl) phosphorochloridite involves its high reactivity due to the presence of multiple chlorine atoms and a phosphorochloridite group. The compound can readily undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,2,2-trichloroethyl) phosphorochloridate
- Bis(2,2,2-trichloroethyl) phosphoramidate
- Bis(2,2,2-trichloroethyl) phosphorothioate
Uniqueness
Bis(2,2,2-trichloroethyl) phosphorochloridite is unique due to its specific reactivity profile, which is influenced by the presence of the phosphorochloridite group. This makes it particularly useful in certain types of organic synthesis reactions where other similar compounds may not be as effective.
Propiedades
Número CAS |
41662-41-3 |
|---|---|
Fórmula molecular |
C4H4Cl7O2P |
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
chloro-bis(2,2,2-trichloroethoxy)phosphane |
InChI |
InChI=1S/C4H4Cl7O2P/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 |
Clave InChI |
OPIFVIONPVPSHF-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)OP(OCC(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


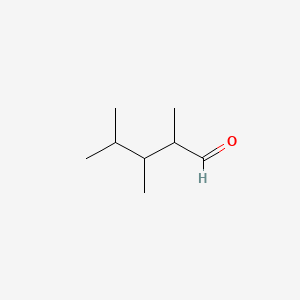
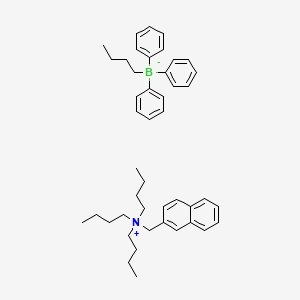

![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)

![butyl-[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13746082.png)

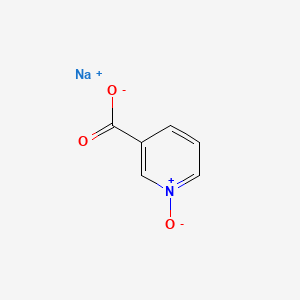
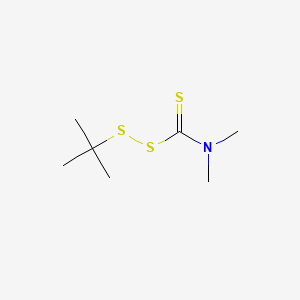

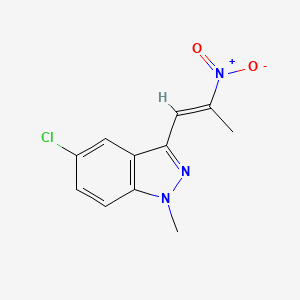
![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)
![2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid](/img/structure/B13746125.png)
